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Compound of Interest

Compound Name: Methylmethaqualone

Cat. No.: B104451

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmethaqualone (MMQ) is a quinazolinone derivative and a structural analog of
methaqualone, a sedative-hypnotic drug. As a designer drug, methylmethaqualone has been
identified in forensic samples and poses a significant challenge for analytical laboratories.
Accurate and reliable methods for its identification and quantification are crucial for forensic
investigations, clinical toxicology, and in the context of drug development research. This
document provides detailed application notes and protocols for the spectroscopic analysis of
methylmethaqualone, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance
(NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification of volatile and semi-volatile
compounds like methylmethaqualone in forensic samples. The technique combines the
separation power of gas chromatography with the detection capabilities of mass spectrometry,
providing high sensitivity and specificity.

Experimental Protocol: GC-MS Analysis of Methylmethaqualone
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e Sample Preparation (Solid Samples):
1. Homogenize the sample (e.g., tablet, powder) using a mortar and pestle.

2. Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL
centrifuge tube.

3. Add 5 mL of methanol and vortex for 2 minutes to dissolve the sample.

4. Centrifuge at 3000 rpm for 5 minutes.

5. Carefully transfer the supernatant to a clean vial for analysis.

6. Dilute the extract with methanol to a final concentration of approximately 100 pg/mL.
e Instrumentation:

o Gas Chromatograph: Agilent 7890B GC System (or equivalent)

o Mass Spectrometer: Agilent 5977A MSD (or equivalent)

o GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 pm film thickness) or equivalent 5%
phenyl-methylpolysiloxane column.[1]

¢ GC-MS Parameters:

[¢]

Inlet Temperature: 280 °C

[¢]

Injection Volume: 1 pL (splitless mode)

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

o

o

Oven Temperature Program:
» [nitial temperature: 100 °C, hold for 1 minute
= Ramp: 20 °C/min to 300 °C

» Hold: 5 minutes at 300 °C[1]
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[e]

Transfer Line Temperature: 280 °C

o

lon Source Temperature: 230 °C

[¢]

Quadrupole Temperature: 150 °C

[¢]

lonization Mode: Electron lonization (EI) at 70 eV

[e]

Mass Scan Range: m/z 40-550

Data Presentation: GC-MS Data for Methylmethaqualone

Parameter Value

Molecular Weight 264.33 g/mol

) ) ~10-12 minutes (dependent on specific column
Expected Retention Time

and conditions)

Key Mass Fragments (m/z) 264 (M+), 249, 234, 218, 132, 116, 91

Base Peak 249

Note: The fragmentation pattern of methylmethaqualone is characterized by the loss of a
methyl group (-15 amu) to form the base peak at m/z 249. Other significant fragments arise
from further cleavages of the quinazolinone structure.

Sample Preparaion D Processing

Click to download full resolution via product page

GC-MS Experimental Workflow for Methylmethaqualone Analysis.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, particularly for the
analysis of biological samples. This technique is ideal for quantifying low concentrations of
methylmethaqualone and its metabolites in matrices such as blood and urine.

Experimental Protocol: LC-MS/MS Analysis of Methylmethaqualone
o Sample Preparation (Whole Blood):[2]

1. To 200 pL of whole blood in a microcentrifuge tube, add 20 pL of an internal standard
solution (e.g., methaqualone-d7, 100 ng/mL).

2. Add 200 pL of pH 9 buffer and vortex briefly.
3. Add 2 mL of ethyl acetate and vortex for 10 minutes for liquid-liquid extraction.[2]
4. Centrifuge at 4000 rpm for 10 minutes.

5. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle
stream of nitrogen at 40 °C.

6. Reconstitute the residue in 100 pL of the mobile phase (e.g., 50:50 methanol:water with
0.1% formic acid).

e Instrumentation:
o Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

o Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent triple quadrupole mass
spectrometer)

o LC Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 pm)
e LC-MS/MS Parameters:

o Mobile Phase A: 0.1% formic acid in water
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o Mobile Phase B: 0.1% formic acid in methanol

o Gradient:

Start at 5% B, hold for 0.5 min

Linear ramp to 95% B over 5.5 min

Hold at 95% B for 2 min

Return to 5% B and re-equilibrate for 2 min

o Flow Rate: 0.4 mL/min

o Column Temperature: 40 °C

o Injection Volume: 5 pL

o lonization Mode: Electrospray lonization (ESI), Positive

o |on Source Parameters:

Curtain Gas: 35 psi

Collision Gas: Medium

lonSpray Voltage: 5500 V

Temperature: 500 °C

lon Source Gas 1: 50 psi

lon Source Gas 2: 60 psi

o Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: LC-MS/MS Data for Methylmethaqualone
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Parameter Value
Precursor lon (Q1) m/z 265.1
Product lon (Q3) for Quantification m/z 132.1
Product lon (Q3) for Confirmation m/z 105.1
Collision Energy (Quantification) 35eV
Collision Energy (Confirmation) 45 eV

) ) ~4-6 minutes (dependent on specific column
Expected Retention Time )
and gradient)

Note: The precursor ion corresponds to the protonated molecule [M+H]*. The product ions are
generated through collision-induced dissociation in the second quadrupole.

Click to download full resolution via product page

LC-MS/MS Experimental Workflow for Methylmethaqualone Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules.
Both *H and 13C NMR, along with 2D techniques like COSY and NOESY, can be used to
confirm the identity of methylmethaqualone and distinguish it from its isomers.[3]

Experimental Protocol: NMR Analysis of Methylmethaqualone
e Sample Preparation:

1. Dissolve approximately 5-10 mg of the purified methylmethaqualone sample in 0.6 mL of
deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de).
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2. Transfer the solution to a 5 mm NMR tube.

e |nstrumentation:

o NMR Spectrometer: Bruker Avance 11l 500 MHz (or equivalent) equipped with a 5 mm
probe.

¢ NMR Parameters:

o HNMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

o 13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

o 2D NMR (COSY, NOESY): Standard pulse programs and parameters as recommended by
the instrument manufacturer.

Data Presentation: Predicted *H and 13C NMR Data for Methylmethaqualone

Note: The following are predicted chemical shifts based on the analysis of related
quinazolinone structures. Actual experimental values may vary slightly.
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1H NMR Chemical Shift Lo . .
. Multiplicity Integration Assignment
(Predicted) (ppm)
Protons on
guinazolinone
Aromatic-H 8.2-72 m 7H and
dimethylphenyl
rings
CH Methyl group at
_3 _ ~2.6 s 3H y group
(quinazolinone) position 2
CH Methyl groups on
. ’ ~2.4,~2.2 S, S 3H, 3H 9 p
(dimethylphenyl) the phenyl ring

13C NMR (Predicted)

Chemical Shift (ppm)

Assignment

C=0 ~162 Carbonyl carbon
) Carbons of the quinazolinone
Aromatic-C 148 - 120 ] ]
and dimethylphenyl rings
CHs (quinazolinone) ~23 Methyl carbon at position 2
. Methyl carbons on the phenyl
CHs (dimethylphenyl) ~21, ~19

ring

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups

within a molecule. It serves as a valuable screening tool for the preliminary identification of

methylmethaqualone.

Experimental Protocol: FTIR Analysis of Methylmethaqualone

e Sample Preparation (ATR):

1. Place a small amount of the powdered sample directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.
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2. Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation:

o FTIR Spectrometer: PerkinElImer Spectrum Two (or equivalent) with a UATR accessory.
e FTIR Parameters:

o Spectral Range: 4000 - 400 cm™1

o Resolution: 4 cm™t

o Number of Scans: 16

Data Presentation: Characteristic FTIR Absorption Bands for Quinazolinone Derivatives

Wavenumber (cm~—?) Intensity Assignment

) C-H stretching (aromatic and
3100 - 2850 Medium

aliphatic)

C=0 stretching (amide in
1685 - 1660 Strong ] ) ]

guinazolinone ring)
1615 - 1580 Strong C=N stretching

i C=C stretching (aromatic

1570 - 1470 Medium-Strong )

rings)
1350 - 1250 Medium C-N stretching
800 - 700 Strong C-H bending (out-of-plane)

Note: The FTIR spectrum of methylmethaqualone is expected to show characteristic
absorptions for the quinazolinone core structure, including a strong carbonyl stretch and
absorptions corresponding to the aromatic rings and methyl groups.

Conclusion
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The spectroscopic techniques detailed in these application notes provide a comprehensive
framework for the analysis of methylmethaqualone. GC-MS and LC-MS/MS are powerful
tools for the identification and quantification of this compound in various matrices, with LC-
MS/MS offering superior sensitivity for biological samples. NMR spectroscopy is indispensable
for unambiguous structural confirmation, while FTIR provides a rapid method for preliminary
identification based on functional groups. The provided protocols and data tables serve as a
valuable resource for researchers, scientists, and drug development professionals working with
this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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